1-(4-Methoxyphenyl)oct-1-EN-3-OL
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Overview
Description
1-(4-Methoxyphenyl)oct-1-EN-3-OL is an organic compound that belongs to the class of fatty alcohols It is characterized by the presence of a methoxyphenyl group attached to an octenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)oct-1-EN-3-OL typically involves the reaction of 4-methoxyphenylmagnesium bromide with oct-1-en-3-one. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted with an organic solvent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of 1-(4-Methoxyphenyl)oct-1-EN-3-one. This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst such as palladium on carbon. The product is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)oct-1-EN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 1-(4-Methoxyphenyl)oct-1-EN-3-one or 1-(4-Methoxyphenyl)oct-1-EN-3-al.
Reduction: Formation of 1-(4-Methoxyphenyl)octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)oct-1-EN-3-OL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Methoxyphenyl)oct-1-EN-3-OL can be compared with other similar compounds such as:
1-Octen-3-ol: Known for its role as a signaling molecule in plant-herbivore interactions.
Oct-1-en-3-one: A ketone analog with a strong metallic mushroom-like odor.
Properties
CAS No. |
918540-68-8 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)oct-1-en-3-ol |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-14(16)10-7-13-8-11-15(17-2)12-9-13/h7-12,14,16H,3-6H2,1-2H3 |
InChI Key |
PCLCZZVMEIKORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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